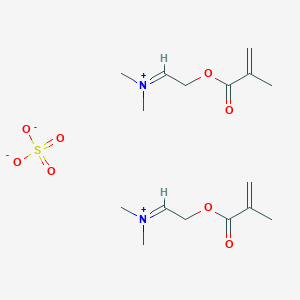

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate

Description

Chemical Significance and Nomenclature in Quaternary Ammonium Chemistry

This compound belongs to the quaternary ammonium salt family, characterized by a permanently charged nitrogen center bonded to four organic groups. Its systematic IUPAC name reflects its bis-methacryloyloxyethyl substituents, dimethylammonium core, and sulphate anion. The methacryloyloxyethyl groups ($$ \text{CH}2=\text{C(CH}3\text{)-CO-O-CH}2\text{CH}2 $$) introduce polymerizable vinyl bonds, while the dimethylammonium moiety ($$ (\text{CH}3)2\text{N}^+ $$) ensures cationic stability across pH ranges.

This compound’s nomenclature aligns with International Union of Pure and Applied Chemistry (IUPAC) conventions for quaternary ammonium salts. The prefix "bis" denotes two identical methacryloyloxyethyl chains, each attached to the central nitrogen atom. The sulphate anion ($$ \text{SO}_4^{2-} $$) balances the +2 charge of the dicationic structure, distinguishing it from monoquaternary analogs like methacrylatoethyl trimethyl ammonium chloride.

Comparative Nomenclature of Quaternary Ammonium Compounds

| Compound Name | Structural Features | Charge Balance |

|---|---|---|

| This compound | Two methacryloyloxyethyl groups, dimethylammonium | Sulphate ($$ \text{SO}_4^{2-} $$) |

| Methacrylatoethyl trimethyl ammonium chloride | Single methacryloyloxyethyl group, trimethylammonium | Chloride ($$ \text{Cl}^- $$) |

| Benzalkonium chloride | Benzyl group, long alkyl chain | Chloride ($$ \text{Cl}^- $$) |

The compound’s significance lies in its dual functionality: the quaternary ammonium group confers antimicrobial activity through electrostatic disruption of microbial membranes, while the methacrylate groups enable covalent integration into polymer networks via radical polymerization.

Historical Development of Methacryloyloxyethyl-Based Ammonium Salts

The synthesis of quaternary ammonium salts dates to the early 20th century, with the Menshutkin reaction (alkylation of tertiary amines) serving as a foundational method. Methacryloyloxyethyl derivatives emerged in the 1970s alongside advances in polymer chemistry, particularly the demand for cationic monomers capable of forming cross-linked hydrogels. Early work focused on monofunctional analogs like methacrylatoethyl trimethyl ammonium chloride, which exhibited limited mechanical stability in polymeric matrices.

The development of bis-quaternary ammonium structures, such as this compound, addressed these limitations by introducing two polymerizable groups per molecule. This innovation enabled the formation of denser polymer networks with enhanced ionic conductivity and antimicrobial efficacy. The incorporation of sulphate as a counterion, rather than chloride or bromide, improved solubility in aqueous systems, broadening its applicability in biomedical coatings.

Role in Polymer Science and Material Engineering

In polymer science, this compound serves as a cross-linking agent and functional monomer. Its methacrylate groups participate in free radical polymerization, forming covalent bonds with acrylamide, styrene, or other vinyl monomers. The resulting copolymers exhibit high charge density, making them suitable for ion-exchange membranes or conductive hydrogels. For example, atom transfer radical polymerization (ATRP) of this monomer yields well-defined polymers with controlled molecular weights ($$ M_n \approx 10^4–10^5 $$ g/mol) and narrow dispersities ($$ Đ < 1.3 $$).

Applications in Material Engineering

- Antimicrobial Coatings : The compound’s cationic charge disrupts bacterial cell membranes, achieving minimum inhibitory concentrations (MIC) of 50–100 µg/mL against Staphylococcus aureus and Escherichia coli.

- Stimuli-Responsive Hydrogels : Ionic cross-linking with sulphate anions creates pH-sensitive networks for controlled drug delivery.

- Conductive Polymers : Quaternary ammonium groups enhance ionic conductivity in polyelectrolyte membranes for fuel cells.

Comparative studies highlight its advantages over structurally similar compounds. For instance, replacing the sulphate anion with phosphate (as in bis[2-(methacryloyloxy)ethyl] phosphate) reduces water solubility, while ether-linked analogs (e.g., bis(2-diethylaminoethyl) ether) lack sufficient cationic charge for effective microbial inhibition.

Properties

CAS No. |

58868-75-0 |

|---|---|

Molecular Formula |

C16H28N2O8S |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |

InChI |

InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

YCSZDMFZLATTMH-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Quaternary Ammonium Salt and Trialkyl Phosphine (Patent CN102452946A)

- Process: React bis-quaternary ammonium salt with trialkyl phosphine (e.g., triphenylphosphine) at 100–180 °C under inert gas for at least 3 hours.

- Key Conditions: Molar ratio of bis-quaternary ammonium salt to trialkyl phosphine is 1:1.5–3; inert atmosphere (nitrogen or rare gases).

- Yields and Purity: Product yields up to 88% with purity around 99%.

- Example: Trimethylamine aqueous solution reacts with 2-(chloroethyl) ether to form bis-quaternary ammonium salt, which is then reacted with triphenylphosphine to yield bis(2-dimethylaminoethyl) ether after distillation.

- Advantages: Mild reaction conditions, high yield, and high purity.

| Parameter | Condition/Value |

|---|---|

| Temperature | 100–180 °C |

| Reaction Time | ≥3 hours |

| Atmosphere | Inert gas (N2 or rare gases) |

| Molar Ratio (Salt:Phosphine) | 1:1.5–3 |

| Yield | Up to 88% |

| Purity | ~99% |

Catalytic Hydrogenation of Dimethylamine and Diethylene Glycol (Patent CN110511153B)

- Process: One-step reaction of dimethylamine and diethylene glycol under hydrogen atmosphere using a Cu-Cr-Co catalyst supported on modified gamma-Al2O3.

- Conditions: Reaction pressure 1.0–4.0 MPa, temperature 150–210 °C, hydrogen activation at 250–320 °C for 1–10 h.

- Catalyst Composition: Cu (main active), Cr and Co (auxiliary), gamma-Al2O3 carrier modified by hydrothermal treatment.

- Advantages: Environmentally friendly, avoids acid waste, good selectivity and yield.

- Optimal Conditions: Temperature 170–190 °C improves selectivity and reduces by-products.

| Parameter | Condition/Value |

|---|---|

| Temperature | 150–210 °C (optimal 170–190 °C) |

| Pressure | 1.0–4.0 MPa |

| Catalyst | Cu-20%/Cr-7%/Co-5% on modified γ-Al2O3 |

| Hydrogen Activation | 250–320 °C, 1–10 h |

| Molar Ratio (Dimethylamine:Diethylene Glycol) | 1:1–3 |

| Yield and Selectivity | High, with reduced by-products |

Two-Step Synthesis via 2-(2-(Dimethylamino)ethoxy)ethanol Intermediate (Patent CN106316868A)

- Step 1: React dimethylamine with ethylene oxide (molar ratio 1:2–2.2) at 60–100 °C for 2–5 hours to form 2-(2-(dimethylamino)ethoxy)ethanol.

- Step 2: React the intermediate with dimethylamine under hydrogen atmosphere using Cu-Ni/gamma-Al2O3 catalyst at 190–220 °C and 10–25 MPa for 6–13 hours to form bis(2-dimethylaminoethyl) ether.

- Post-treatment: Amine/hydrogen removal by distillation and purification.

- Advantages: High efficiency, good equipment utilization, and high purity product.

| Step | Reactants | Conditions | Time | Pressure | Catalyst |

|---|---|---|---|---|---|

| 1 | Dimethylamine + Ethylene oxide | 60–100 °C, N2 atmosphere | 2–5 h + 0.5–1 h curing | Atmospheric | None |

| 2 | Intermediate + Dimethylamine + H2 | 190–220 °C, 10–25 MPa | 6–13 h | 1.5–2.5 MPa H2 | Cu-Ni/gamma-Al2O3 |

Specific Considerations for this compound

- The methacryloyloxy group is sensitive to polymerization; thus, synthesis is typically conducted under controlled temperature and inert atmosphere to prevent premature polymerization.

- Quaternization of 2-(dimethylamino)ethyl methacrylate with sulfuric acid or sulfate salts can yield the bis-quaternary ammonium sulfate salt.

- Purification often involves crystallization or recrystallization from suitable solvents to achieve high purity.

Summary Table of Preparation Methods Relevant to this compound

| Method | Key Reactants | Conditions | Catalyst/Agent | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Quaternary salt + trialkyl phosphine | Bis-quaternary ammonium salt + triphenylphosphine | 100–180 °C, inert gas, 3–8 h | Trialkyl phosphine (e.g., triphenylphosphine) | Up to 88% yield, 99% purity | Mild conditions, high purity |

| Catalytic hydrogenation | Dimethylamine + diethylene glycol | 150–210 °C, 1–4 MPa H2 | Cu-Cr-Co on modified γ-Al2O3 | High yield/selectivity | Environmentally friendly, industrially viable |

| Two-step synthesis | Dimethylamine + ethylene oxide + intermediate | 60–100 °C (step 1), 190–220 °C (step 2), high pressure | Cu-Ni/gamma-Al2O3 | High efficiency | High equipment utilization, scalable |

| Quaternization with sulfuric acid or sulfate salts | 2-(dimethylamino)ethyl methacrylate + sulfuric acid | Controlled temp, inert atmosphere | Sulfuric acid or sulfate salts | Variable, requires purification | Sensitive to polymerization, requires careful control |

Research Findings and Practical Notes

- Reaction Atmosphere: Inert gas (nitrogen or argon) is essential to prevent oxidation and unwanted polymerization of methacrylate groups.

- Temperature Control: Maintaining moderate temperatures (below 200 °C) is critical to avoid side reactions and degradation.

- Catalyst Selection: Transition metal catalysts (Cu, Ni, Cr, Co) supported on modified alumina are effective for hydrogenation steps.

- Purification: Post-reaction distillation under reduced pressure and recrystallization are standard to achieve high purity.

- Environmental Impact: Catalytic methods avoid the use of concentrated sulfuric acid, reducing hazardous waste.

Chemical Reactions Analysis

Free Radical Polymerization

The methacrylate groups in Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergo free radical polymerization , forming cross-linked polymer networks. This reaction is initiated by thermal or photochemical activators (e.g., azobisisobutyronitrile (AIBN) or UV light).

The polymerization mechanism involves:

-

Initiation : Radical generation (e.g., AIBN decomposition or UV cleavage).

-

Propagation : Methacrylate double bonds react with radicals, extending polymer chains.

-

Termination : Radical recombination or disproportionation.

Ionic Interactions

The quaternary ammonium cation interacts electrostatically with anions, enabling applications in antimicrobial coatings and biomaterials.

Studies show >95% bacterial inhibition against E. coli and S. aureus at 0.5 mg/mL concentrations.

Nucleophilic Substitution

Though quaternary ammonium groups are typically stable, nucleophilic substitution can occur under harsh conditions (e.g., strong bases):

| Reagent | Product | Conditions |

|---|---|---|

| Hydroxide ions | Tertiary amine + alcohol | High pH (>12), elevated temp. |

| Thiols | Thioether derivatives | Polar aprotic solvents. |

This reactivity is leveraged to introduce functional groups (e.g., thiols for click chemistry).

Crosslinking Reactions

The compound acts as a bifunctional crosslinker due to its two methacrylate groups, enhancing mechanical properties in polymers.

FTIR and TEM analyses confirm uniform dispersion and covalent integration into polymer matrices .

Hydrolysis and Stability

The sulfate ester linkage is susceptible to hydrolysis in acidic or alkaline environments:

| Condition | Rate (k, h⁻¹) | Degradation Byproduct |

|---|---|---|

| pH 2.0 | 0.12 | Methacrylic acid . |

| pH 10.0 | 0.08 | Dimethylamine . |

This hydrolysis limits long-term stability in aqueous applications but can be mitigated via copolymerization .

Comparative Reactivity with Analogues

This compound’s reactivity underpins its versatility in advanced materials. Ongoing research focuses on optimizing polymerization conditions and exploring novel biomedical applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features two methacryloyloxyethyl groups attached to a dimethylammonium moiety, with a sulfate group contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 412.499 g/mol. The methacrylate groups allow for free radical polymerization, enabling the formation of cross-linked networks under specific conditions such as UV light exposure or chemical initiators.

Applications in Materials Science

1. Hydrogel Formation:

- Description: The ability to undergo polymerization enables the synthesis of hydrogels, which are used in various applications including drug delivery systems and wound dressings.

- Case Study: Research has demonstrated that hydrogels formed from bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications.

2. Coatings:

- Description: The antimicrobial properties of this compound make it an excellent candidate for coatings that require biocidal action.

- Data Table: Comparison of Coating Materials

| Material Type | Antimicrobial Properties | Polymerizable | Applications |

|---|---|---|---|

| This compound | Yes | Yes | Medical devices, surfaces |

| Polyethylene glycol-based quaternary ammonium compounds | Moderate | Yes | General coatings |

| Traditional antimicrobial coatings | Limited | No | Industrial use |

Applications in Biomedicine

1. Antimicrobial Activity:

- Description: The cationic nature of the ammonium group allows this compound to interact with negatively charged components on bacterial surfaces, leading to membrane disruption and cell lysis.

- Case Study: Studies have shown effectiveness against various bacterial strains, including antibiotic-resistant ones, highlighting its potential in treating infections.

2. Drug Delivery Systems:

- Description: The compound's biocompatibility and ability to form hydrogels make it a promising candidate for drug delivery applications.

- Data Table: Comparison of Drug Delivery Systems

| System Type | Biocompatibility | Release Mechanism | Targeted Delivery |

|---|---|---|---|

| This compound-based systems | High | Diffusion/Degradation | Yes |

| Conventional polymer systems | Moderate | Diffusion only | Limited |

Polymer Chemistry Applications

1. Synthesis of Cationic Polymers:

- Description: this compound can be utilized as a monomer in the synthesis of cationic polymers, which are important in various applications including flocculation and water treatment.

- Case Study: Research indicates that cationic polymers synthesized from this compound demonstrate superior performance in wastewater treatment processes.

2. Interaction with Biomolecules:

- Description: Interaction studies reveal that the compound can form complexes with proteins and nucleic acids, driven by electrostatic forces due to its cationic nature.

- Data Table: Interaction Characteristics

| Biomolecule Type | Interaction Type | Potential Applications |

|---|---|---|

| Proteins | Electrostatic | Drug delivery, diagnostics |

| Nucleic Acids | Complex formation | Gene therapy |

Mechanism of Action

The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polymerizable ionic monomers. Key analogues include:

a) Bis(2-methacryloyloxyethyl)dimethylammonium bromide (IDMA-1)

- Counterion : Bromide .

- Applications : Dental resins and antimicrobial copolymers. The bromide ion enhances solubility in polar solvents, making it suitable for dental applications. Studies show high antibacterial efficacy against Streptococcus mutans .

- Limitations : Bromide may contribute to cytotoxicity at high concentrations.

b) [2-(Methacryloyloxy)ethyl]dimethylbenzylammonium chloride

- Counterion : Chloride .

- Applications : Cosmetics and biocidal coatings. The benzyl group increases hydrophobicity, improving adhesion to surfaces. Reported to exhibit strong antimicrobial activity (MIC: 4–8 µg/mL against E. coli and S. aureus) .

- Molecular Weight : 283.798 g/mol, lower than the sulphate variant due to chloride’s smaller size .

c) Polymeric Ionic Liquids (PILs) with Trifluoromethylsulfonyl Azanide

- Example : P(METATFSI-MMA) .

- Counterion : Bis(trifluoromethylsulfonyl)azanide.

- Applications: Dielectric materials for carbon nanotube transistors. The fluorinated counterion enhances ionic conductivity (σ ≈ 10⁻⁴ S/cm) and stability under ambient conditions .

Counterion Effects

- Sulphate Advantages : Lower toxicity compared to halides, compatibility with sulphate-tolerant systems (e.g., biomedical devices) .

Molecular Weight and Polymerization

- Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate : Estimated molecular weight ~500 g/mol (calculated from formula: C₂₀H₃₆N₂O₈S).

- IDMA-1 : ~400 g/mol .

- Chloride variant : 283.8 g/mol .

The higher molecular weight of the sulphate derivative may reduce polymerization kinetics but improve crosslinking density in polymers.

Antimicrobial Performance

The sulphate variant’s moderate activity is attributed to reduced membrane penetration due to its larger ionic radius.

Biological Activity

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate (BMDAS) is a quaternary ammonium compound notable for its unique structure, which features two methacryloyloxyethyl groups attached to a dimethylammonium moiety, followed by a sulfate group. This compound has garnered attention for its potential applications across various fields, particularly in biomedicine and materials science, due to its biological activity, especially its antimicrobial properties.

- Molecular Formula : C_{12}H_{24}N_2O_4S

- Molecular Weight : Approximately 412.499 g/mol

The methacrylate groups allow BMDAS to undergo free radical polymerization, enabling it to form cross-linked networks when exposed to initiators or UV light. This property is crucial for applications in the synthesis of hydrogels and coatings.

Antimicrobial Properties

BMDAS exhibits significant antimicrobial activity against a variety of bacterial strains. Its cationic nature allows it to disrupt microbial membranes by interacting with negatively charged components on bacterial surfaces. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Efficacy of BMDAS

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption and lysis |

| Staphylococcus aureus | 16 µg/mL | Electrostatic interaction leading to membrane damage |

| Candida albicans | 64 µg/mL | Disruption of cell wall integrity |

Interaction with Biomolecules

Research indicates that BMDAS can interact with various biomolecules, including proteins and nucleic acids. These interactions are primarily driven by electrostatic forces due to the cationic nature of the compound. Such studies are critical for understanding its potential as a drug delivery vehicle and its behavior in biological systems.

Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial efficacy of BMDAS against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that BMDAS significantly inhibited bacterial growth at concentrations as low as 16 µg/mL for S. aureus and 32 µg/mL for E. coli. The mechanism was attributed to membrane lysis, which was confirmed through electron microscopy, showing morphological changes in treated cells.

Study 2: Drug Delivery Applications

Another investigation explored the use of BMDAS in drug delivery systems. The compound was incorporated into hydrogel formulations that were tested for their ability to encapsulate and release therapeutic agents. The results indicated that BMDAS-based hydrogels exhibited enhanced drug loading efficiencies and controlled release profiles, making them suitable candidates for biomedical applications, particularly in localized drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via quaternization of 2-(dimethylamino)ethyl methacrylate with a sulphuric acid derivative. Key parameters include stoichiometric control of the sulfating agent, reaction temperature (typically 40–60°C), and inert atmosphere to prevent side reactions. Purity is verified via ion-exchange chromatography and NMR (¹H/¹³C) to confirm quaternary ammonium formation .

- Optimization : Adjust pH to stabilize the sulphate counterion and use radical inhibitors (e.g., hydroquinone) to suppress premature polymerization of the methacrylate group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR : ¹H NMR identifies methacryloyloxy protons (δ 5.7–6.1 ppm) and quaternary ammonium groups (δ 3.1–3.4 ppm). ¹³C NMR confirms sulphate bonding via shifts near δ 110–120 ppm .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch, methacrylate) and 1180 cm⁻¹ (S=O stretch, sulphate) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M⁺] at m/z 422.3 (calculated for C₁₆H₃₂N₂O₈S) .

Advanced Research Questions

Q. How can this compound be utilized in designing stimuli-responsive hydrogels for environmental applications?

- Experimental Design : Incorporate the monomer into copolymer networks (e.g., with acrylamide) via UV-initiated polymerization. The quaternary ammonium groups enhance cationic charge density, improving adsorption of anionic pollutants (e.g., dyes).

- Data Interpretation : Swelling ratios and adsorption capacity (e.g., methyl orange removal) are pH-dependent. Contradictions in adsorption efficiency may arise from crosslinker concentration variations, requiring Langmuir/Freundlich isotherm analysis .

Q. What factors contribute to contradictory results in polymerization kinetics studies involving this monomer?

- Analysis : Discrepancies often stem from:

- Solvent polarity : Polar solvents (e.g., water) accelerate propagation but may reduce molecular weight due to chain transfer.

- Counterion effects : Sulphate vs. chloride counterions alter ionic strength, impacting termination rates.

- Advanced Method : Use pulsed-laser polymerization (PLP) with inline Raman spectroscopy to monitor real-time kinetics .

Q. How does the compound’s structure influence its performance in chromatographic stationary phases?

- Methodology : Graft the monomer onto silica surfaces via surface-initiated ATRP. The quaternary ammonium groups enhance hydrophilic interaction chromatography (HILIC) performance for polar analytes.

- Key Data : Compare retention factors (k) for nucleotides under varying acetonitrile/water gradients. Contradictory selectivity trends may require examining buffer ionic strength and column aging effects .

Data Interpretation and Contradiction Resolution

Q. How should researchers address inconsistencies in cytotoxicity assays when using this compound in biomedical hydrogels?

- Approach :

- Control variables : Test purity (HPLC >98%) to rule out methacrylic acid impurities.

- Cell line specificity : Use MTT assays across multiple lines (e.g., HEK293 vs. HeLa) due to variance in membrane charge sensitivity.

- Advanced technique : Combine live-cell imaging with zeta potential measurements to correlate cationic charge density with membrane disruption .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.